DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-
Description
DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis- is a dimeric amino acid derivative where two DL-isoleucine residues are linked via a dithiobis(ortho-phenylenecarbonyl) bridge. This structure features a disulfide (-S-S-) bond connecting two ortho-substituted phenylenecarbonyl groups, which are further bonded to the amino groups of isoleucine .
Properties
CAS No. |
171744-42-6 |
|---|---|
Molecular Formula |
C26H32N2O6S2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
2-[[2-[[2-[(1-carboxy-2-methylbutyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H32N2O6S2/c1-5-15(3)21(25(31)32)27-23(29)17-11-7-9-13-19(17)35-36-20-14-10-8-12-18(20)24(30)28-22(26(33)34)16(4)6-2/h7-16,21-22H,5-6H2,1-4H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI Key |
SUQDXZBTWJQATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Mercaptobenzoic Acid
2-Mercaptobenzoic acid serves as the precursor for the disulfide bridge. It is synthesized via:
-
Diazotization of 2-aminobenzoic acid : Treatment with NaNO₂ and HCl at 0–5°C forms the diazonium salt, followed by reaction with sodium hydrosulfide (NaSH) to replace the amino group with a thiol.
-
Alternative route : Nucleophilic substitution of 2-bromobenzoic acid with NaSH in ethanol under reflux.
Oxidation to 2,2'-Dithiodibenzoic Acid
2-Mercaptobenzoic acid undergoes oxidative dimerization using H₂O₂ or I₂ in acidic conditions to form the disulfide-linked diacid:
Conversion to Dithiobis(2,1-Phenylenecarbonyl) Chloride
The diacid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive diacyl chloride:
Coupling with DL-Isoleucine
The diacyl chloride reacts with DL-isoleucine under amide-forming conditions:
Reaction Conditions
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to neutralize HCl.
-
Molar ratio : 1:2 (diacyl chloride to DL-isoleucine) to ensure complete bis-acylation.
Mechanism :
Purification
-
Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.
-
Recrystallization : Ethanol/water mixtures yield crystalline product.
Alternative Pathways
Direct Thiol-Disulfide Exchange
DL-Isoleucine derivatives with protected amino groups (e.g., Boc) react with 2-mercaptobenzoyl chloride, followed by deprotection and oxidation:
Enzymatic Approaches
Bacterial enzymes (e.g., Corynebacterium glutamicum) biosynthesize DL-isoleucine, which is subsequently functionalized via chemoenzymatic methods.
Analytical Characterization
Challenges and Optimization
-
Disulfide Stability : Oxidative side reactions are mitigated using inert atmospheres (N₂/Ar).
-
Stereochemical Control : Racemization during acylation is minimized by low-temperature reactions (0–5°C).
-
Yield Improvement : Catalytic DMAP (10 mol%) enhances reaction efficiency (yield: 65–72%).
Applications and Derivatives
The compound’s disulfide bridge enables reversible redox behavior, making it valuable for:
Chemical Reactions Analysis
PD-159206 likely undergoes various chemical reactions. While exact details are scarce, we can discuss general reaction types:
Oxidation and Reduction: PD-159206 may participate in redox reactions.
Substitution Reactions: It could undergo substitution reactions, replacing functional groups.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. Further investigation is needed.
Major Products: The products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
PD-159206’s applications extend across scientific fields:
Chemistry: It could serve as a tool compound for studying nucleocapsid interactions.
Biology: Researchers might explore its effects on viral replication and host cell interactions.
Medicine: Investigating its antiviral properties could lead to potential therapeutic applications.
Industry: PD-159206’s use in drug development and antiviral therapies is promising.
Mechanism of Action
The exact mechanism by which PD-159206 exerts its effects remains an active area of research. It likely involves interactions with viral proteins or nucleic acids. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Dithioselenites (D1–D5) and Selenylureas (D6–D8)
Structural Differences :
- Linker Type : Dithioselenites (e.g., D1–D5) contain a Se–S–S–Se core, whereas the target compound has a S–S bridge. Selenylureas (D6–D8) incorporate selenium in urea-like linkages .
- Substituents : Dithioselenites feature para-substituted aryl groups (e.g., p-chloro, p-methoxy), while the target compound’s phenyl rings are ortho-substituted, leading to greater steric strain .
Properties :
Carbamate-Protected Amino Acids (e.g., DL-Alanine Derivative)
Structural Differences :
Functionality :
- Purpose: Boc groups are transient protecting agents for amino groups during synthesis, whereas the dithiobis linker in the target compound may serve as a permanent structural or functional motif (e.g., disulfide-based drug conjugates) .
- Stability : Boc groups are acid-labile, enabling selective deprotection. The disulfide bond in the target compound is base-stable but reducible, offering orthogonal reactivity .
Benzathine Benzylpenicillin
Structural Differences :
- Core Structure : Benzathine benzylpenicillin is a salt complex between benzylpenicillin and N,N'-dibenzylethylenediamine , contrasting with the covalent dithiobis linkage in the target compound .
Research Findings and Implications
- Steric vs.
- Redox Applications : Unlike selenium-containing dithioselenites, the disulfide bond in the target compound aligns with biological redox systems, making it suitable for drug delivery or biomaterials .
- Synthetic Challenges : Ortho-substituted aromatic linkers may require specialized catalysts or conditions to avoid side reactions, as seen in Pt(II) complexes with distorted coordination geometries due to steric effects .
Q & A
Q. Table 1: DFT Functional Performance in Vibrational Frequency Calculations
| Method | Basis Set | MAPE (%) | RMS Error (cm⁻¹) | Scaling Factor |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | 4.2 | 8.2 | 0.961 |
| B3PW91 | 6-311G(d,p) | 5.1 | 9.8 | 0.953 |
| Experimental Values | - | - | - | - |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
